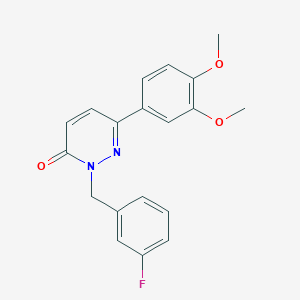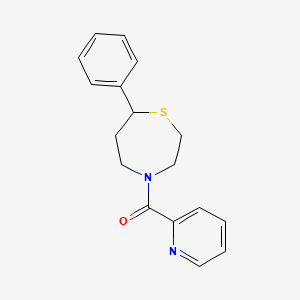
(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone is not fully understood. However, it is believed to act by inhibiting specific enzymes or receptors in the body, thereby altering various physiological processes.
Biochemical and Physiological Effects
(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone has been shown to have various biochemical and physiological effects in vitro and in vivo. These effects include inhibition of cell growth and proliferation, induction of cell cycle arrest and apoptosis, modulation of various signaling pathways, and alteration of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone in lab experiments include its easy synthesis, high purity, and potential applications in various fields. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on (7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone. These include:
1. Further investigation of its mechanism of action and its potential applications in the treatment of various diseases.
2. Synthesis of new derivatives of (7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone with improved properties and potential applications.
3. Development of new methods for the synthesis of (7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone and its derivatives.
4. Investigation of the potential applications of (7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone in material science.
5. Study of the toxicity and safety of (7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone in vivo.
In conclusion, (7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone is a chemical compound with significant potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.
Synthesemethoden
The synthesis of (7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone involves the reaction between 2-pyridinemethanamine and 2-aminothiophenol in the presence of a suitable catalyst. The resulting compound has a molecular formula of C16H16N2OS and a molecular weight of 284.38 g/mol.
Wissenschaftliche Forschungsanwendungen
(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, it has been used as a building block for the synthesis of other compounds. In material science, it has been studied for its potential applications in the development of new materials with unique properties.
Eigenschaften
IUPAC Name |
(7-phenyl-1,4-thiazepan-4-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c20-17(15-8-4-5-10-18-15)19-11-9-16(21-13-12-19)14-6-2-1-3-7-14/h1-8,10,16H,9,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNCYDLNAFRGRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

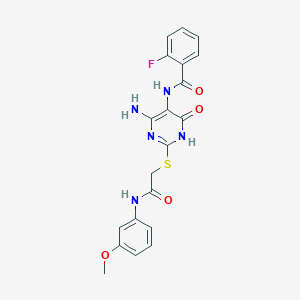

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2377739.png)

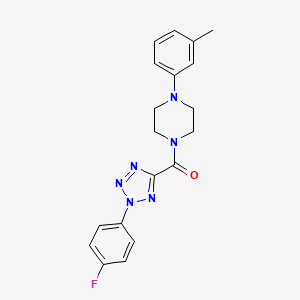
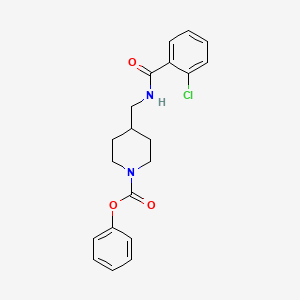
![N-(2-ethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2377748.png)
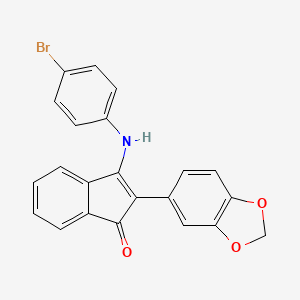


![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2377755.png)
![3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2377756.png)
